![molecular formula C8H3F6NO2 B1310536 2,4-Bis(trifluoromethyl)nitrobenzene CAS No. 224044-97-7](/img/structure/B1310536.png)
2,4-Bis(trifluoromethyl)nitrobenzene
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Overview
Description
2,4-Bis(trifluoromethyl)nitrobenzene is a chemical compound with the molecular formula C8H3F6NO2 . It has a molecular weight of 259.11 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2,4-Bis(trifluoromethyl)nitrobenzene is 1S/C8H3F6NO2/c9-7(10,11)4-1-2-6(15(16)17)5(3-4)8(12,13)14/h1-3H . The InChI key is MZGFDOWJWPJWPA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,4-Bis(trifluoromethyl)nitrobenzene is a liquid at ambient temperature . The storage temperature is ambient .Scientific Research Applications
Fluorescent Probes
The compound’s nitro group is a key functional group that can be utilized in the development of fluorescent probes. These probes are used for detecting specific ions or molecules in complex biological systems, aiding in the understanding of cellular processes .
Sensing Technology
The nitro group of 2,4-Bis(trifluoromethyl)nitrobenzene can interact with other substances, making it useful in the development of sensors for detecting explosives or other hazardous materials .
Safety and Hazards
2,4-Bis(trifluoromethyl)nitrobenzene is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Nitro compounds typically undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the positions meta to itself .
Biochemical Pathways
Nitro compounds are known to interfere with various biochemical pathways, often leading to the inhibition of enzyme activity .
Pharmacokinetics
Nitro compounds are generally known to have good bioavailability due to their ability to cross biological membranes .
Result of Action
Nitro compounds are known to have various biological effects, often related to their ability to form reactive intermediates that can interact with cellular macromolecules .
properties
IUPAC Name |
1-nitro-2,4-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-6(15(16)17)5(3-4)8(12,13)14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGFDOWJWPJWPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446168 |
Source
|
Record name | 1-nitro-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)nitrobenzene | |
CAS RN |
224044-97-7 |
Source
|
Record name | 1-nitro-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(trifluoromethyl)nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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